Benperidol

Description

Benperidol has been used in trials studying the treatment of Dementia, Depression, Schizophrenia, Anxiety Disorders, and Psychosomatic Disorders, among others.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for psychosis and has 4 investigational indications.

A butyrophenone with general properties similar to those of HALOPERIDOL. It has been used in the treatment of aberrant sexual behavior. (From Martindale, The Extra Pharmacopoeia, 30th ed, p567)

See also: Haloperidol (related).

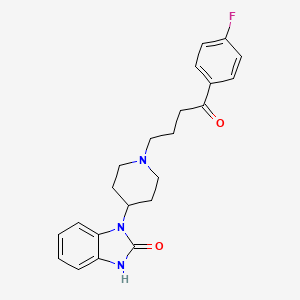

Structure

3D Structure

Propriétés

IUPAC Name |

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBOTPHFXYHVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045364 | |

| Record name | Benperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062-84-2, 983-42-6 | |

| Record name | Benperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benperidol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENPERIDOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Frenactyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benperidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O6X78C53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Chemical Architecture of Benperidol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical structure of Benperidol, a potent butyrophenone antipsychotic. The document details the synthetic pathway, experimental protocols, and key chemical and pharmacological data, presented in a format tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 1-{1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one, is a high-potency typical antipsychotic drug.[1] Its chemical structure is characterized by a butyrophenone moiety linked to a piperidine ring, which in turn is substituted with a benzimidazolinone group. This unique combination of functional groups is crucial for its pharmacological activity.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄FN₃O₂ | [1][2] |

| Molecular Weight | 381.45 g/mol | [1][2] |

| CAS Number | 2062-84-2 | [1][2] |

| Melting Point | 165 °C (Polymorph BII) | [3] |

| Appearance | Solid |

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic substitution reaction. The core of the synthesis involves the alkylation of 4-(2-Keto-1-benzimidazolinyl)piperidine with 4-chloro-4'-fluorobutyrophenone.[1] This reaction is a cornerstone in the production of many butyrophenone antipsychotics.

A general synthetic scheme is presented below:

Experimental Protocol

While the original patent (BE 626307) provides the foundational method, a detailed experimental protocol for a similar synthesis offers insight into the practical execution. The following protocol is adapted from the synthesis of a related compound and serves as a representative procedure:

Materials:

-

4-(2-Keto-1-benzimidazolinyl)piperidine

-

4-chloro-4'-fluorobutyrophenone

-

Toluene (solvent)

-

Sodium bicarbonate (Na₂CO₃) (base)

-

Potassium iodide (KI) (catalyst)

-

Chloroform (extraction solvent)

-

Anhydrous sodium sulfate (drying agent)

-

Silica gel (for chromatography)

-

Ethyl acetate (eluent)

Procedure:

-

A mixture of 4-(2-keto-1-benzimidazolinyl)piperidine, 4-chloro-4'-fluorobutyrophenone, sodium bicarbonate, and a catalytic amount of potassium iodide is prepared in toluene.

-

The reaction mixture is heated to reflux and maintained at this temperature for approximately 27 hours.

-

After cooling, the mixture is washed with water and the aqueous layer is extracted with chloroform.

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel, using ethyl acetate as the eluent, to afford pure this compound.

Quantitative Data

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 1: ¹H NMR Spectral Data of this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.82 | s | 1H | Benzimidazolinone N-H |

| 1.56 | q | 2H | Piperidine C-H |

| 1.52 | t | 2H | Piperidine C-H |

Reference:[3]

Table 2: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| 381.19 | - | [M]+ (Molecular Ion) |

| 230 | 100% | Base Peak |

| 165.07 | - | Fragment |

| 123.02 | - | Fragment |

| 109 | - | Fragment |

Mechanism of Action

This compound exerts its antipsychotic effects primarily through potent antagonism of the dopamine D₂ receptors in the brain.[1] Its high affinity for these receptors is a key determinant of its high potency. The mechanism involves the blockade of dopaminergic neurotransmission in the mesolimbic pathway, which is thought to be overactive in psychosis.

The following diagram illustrates the simplified signaling pathway of this compound's action.

References

Preclinical Profile of Benperidol: An In-Depth Technical Guide on its Antipsychotic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on the antipsychotic effects of Benperidol, a potent butyrophenone derivative. This compound is recognized as one of the most potent neuroleptics, demonstrating high affinity and selectivity for dopamine D2 receptors. This document summarizes its receptor binding profile, details the methodologies of key preclinical behavioral assays used to characterize its antipsychotic potential, and visualizes its mechanism of action and experimental workflows.

Core Data Presentation

The antipsychotic activity of this compound is primarily attributed to its strong antagonism of dopamine D2 receptors. The following tables summarize the quantitative data on its binding affinities for key dopamine and serotonin receptors, which are central to its therapeutic action and side-effect profile.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Kᵢ (nM) | Reference |

| Dopamine D₂ | 0.027 | [1] |

| Dopamine D₄ | 0.066 | [1] |

| Serotonin 5-HT₂ₐ | 3.75 | [1] |

Note: Kᵢ is the inhibition constant, representing the concentration of the drug that binds to 50% of the receptors in the absence of the natural ligand. A lower Kᵢ value indicates a higher binding affinity.

Mechanism of Action: D₂ Receptor Antagonism

This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for its potent antipsychotic effects.[2] Its high affinity for D2 receptors, as indicated by its low Kᵢ value, underlies its high potency.[1][2]

Experimental Protocols for Preclinical Assessment

The following are detailed methodologies for key preclinical behavioral experiments used to evaluate the antipsychotic efficacy and extrapyramidal side effects of this compound in animal models.

Catalepsy Bar Test

This test is used to assess the cataleptic effects of antipsychotic drugs, which are indicative of their potential to induce extrapyramidal side effects, particularly Parkinsonian-like symptoms.

Experimental Workflow:

Detailed Protocol:

-

Apparatus: A horizontal metal or wooden bar (approximately 0.5-1 cm in diameter) is fixed at a height of 3-9 cm above a flat surface.

-

Animals: Male Wistar rats or Swiss albino mice are commonly used.

-

Procedure:

-

Animals are habituated to the testing room for at least 30 minutes before the experiment.

-

This compound or the vehicle control is administered intraperitoneally (i.p.).

-

At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), the animal's forepaws are gently placed on the bar.

-

The latency to remove both forepaws from the bar is recorded with a stopwatch, up to a maximum cut-off time (e.g., 180 seconds).

-

The mean descent latency for each treatment group is calculated and compared.

-

Conditioned Avoidance Response (CAR)

The CAR test is a predictive model for the efficacy of antipsychotic drugs in attenuating the positive symptoms of psychosis.

Experimental Workflow:

Detailed Protocol:

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented.

-

Animals: Male Sprague-Dawley or Wistar rats are typically used.

-

Procedure:

-

Acquisition Training: The animal is placed in one compartment of the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock (e.g., 0.5-1.0 mA), delivered through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment after the US has started (escape response). This is repeated for a set number of trials.

-

Drug Testing: Once a stable baseline of avoidance responding is established, animals are treated with this compound or vehicle before the test session.

-

The number of avoidance and escape responses, as well as the latency to respond, are recorded. A decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic activity.

-

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in animals. This test is used to assess the ability of antipsychotics to restore these deficits.

Experimental Workflow:

Detailed Protocol:

-

Apparatus: A startle response system consisting of a sound-attenuating chamber, a small animal enclosure mounted on a platform that detects movement, and a speaker to deliver acoustic stimuli.

-

Animals: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are used.

-

Procedure:

-

The animal is placed in the enclosure within the chamber and allowed to acclimatize for a few minutes with background white noise.

-

The test session consists of a series of trials presented in a pseudo-random order:

-

Pulse-alone trials: A strong acoustic stimulus (the pulse, e.g., 120 dB) is presented, and the resulting startle response is measured.

-

Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the pulse (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present to measure baseline movement.

-

-

This compound or a vehicle is administered before the test session. Often, a psychotomimetic drug like phencyclidine (PCP) or amphetamine is used to induce a PPI deficit, and the ability of this compound to reverse this deficit is measured.

-

The percentage of PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. An increase in %PPI in drug-treated animals compared to vehicle-treated, deficit-induced animals indicates a potential therapeutic effect.

-

References

Benperidol: A Technical Guide for the Study of Hypersexuality

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypersexuality, characterized by excessive and uncontrollable sexual thoughts, urges, and behaviors, presents a significant challenge in both clinical management and scientific understanding. The neurobiological underpinnings of this condition are thought to involve dysregulation of reward and impulse control pathways, with a key role attributed to the dopaminergic system. Benperidol, a potent butyrophenone antipsychotic, has been utilized in the treatment of hypersexuality and paraphilias.[1][2] Its high affinity and selectivity for the dopamine D2 receptor make it a valuable pharmacological tool for researchers investigating the mechanisms of hypersexuality and for professionals developing novel therapeutic interventions.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, preclinical and clinical evidence related to its effects on sexual behavior, and detailed experimental protocols to facilitate its use as a research tool.

Pharmacological Profile of this compound

This compound's primary mechanism of action is the potent and selective antagonism of the dopamine D2 receptor.[1][3] This action is believed to modulate the dopaminergic pathways that influence sexual drive and behavior.[1]

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of this compound for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D2 | 0.027[1] |

| Dopamine D4 | 0.066[1] |

| Serotonin 5-HT2A | 3.75[1] |

This table clearly demonstrates this compound's high affinity for the D2 receptor, with a significantly lower affinity for the 5-HT2A receptor, highlighting its selectivity.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for designing and interpreting experimental studies.

| Parameter | Value | Species | Administration |

| Bioavailability | 40.2% (tablet), 48.6% (liquid)[4] | Human | Oral |

| Time to Peak Plasma Concentration (tmax) | 2.7 h (tablet), 1.0 h (liquid)[4] | Human | Oral |

| Elimination Half-life (t1/2) | 4.7 h (tablet), 5.5 h (liquid)[4] | Human | Oral |

| Volume of Distribution (Vd) | 5.19 L/kg[2] | Human | Oral |

| Metabolism | Extensive first-pass metabolism[1] | Human | Oral |

| Excretion | Primarily urinary[1] | Human | Oral |

Signaling Pathway of this compound in Modulating Hypersexuality

This compound's therapeutic effect in hypersexuality is hypothesized to stem from its blockade of D2 receptors in the mesolimbic pathway, a key circuit in reward and motivation. The following diagram illustrates this proposed mechanism.

Preclinical Research Applications

Animal models are invaluable for dissecting the neurobiological mechanisms underlying hypersexuality and for the initial screening of potential therapeutic agents. While specific studies using this compound in animal models of compulsive sexual behavior are limited, research on related dopamine D2 antagonists like haloperidol provides a framework for future investigations.

Experimental Workflow for a Preclinical Study

The following diagram outlines a potential experimental workflow for investigating the effects of this compound on compulsive sexual behavior in a rodent model.

Key Experimental Protocols: Preclinical

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and other receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells)

-

Radioligand (e.g., [3H]-Spiperone for D2 receptors)

-

This compound solutions of varying concentrations

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Wash buffer (ice-cold incubation buffer)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known D2 antagonist (e.g., haloperidol) for non-specific binding, or one of the this compound dilutions.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Research Applications

This compound has been the subject of clinical investigations for its efficacy in reducing deviant sexual behavior and hypersexuality.

Key Clinical Studies

| Study | Design | Participants | Intervention | Key Findings |

| Tennent, Bancroft, and Cass (1974) [5] | Double-blind, placebo-controlled | Men with deviant sexual behavior | This compound, Chlorpromazine, Placebo | This compound had a "reducing effect" on libido, with participants reporting a lower frequency of sexual thoughts.[4] |

| Field (1973) | Observational | 28 male sexual offenders | This compound (0.25 mg three times a day) | Universal findings of abolished sexual desire and inability to obtain an erection.[6] |

Experimental Protocols: Clinical

Objective: To evaluate the efficacy and safety of this compound in reducing hypersexual thoughts and behaviors.

Participants:

-

Adult males meeting the diagnostic criteria for Compulsive Sexual Behavior Disorder (CSBD) as defined in ICD-11.

-

Exclusion criteria: unstable medical or psychiatric conditions, substance use disorders, use of other psychotropic medications that may affect sexual function.

Study Design:

-

A randomized, double-blind, placebo-controlled, crossover design with three treatment periods: this compound, an active comparator (e.g., an SSRI), and placebo.

-

Each treatment period would last for a predefined duration (e.g., 6 weeks), separated by a washout period (e.g., 2 weeks).

Intervention:

-

This compound: starting dose of 0.25 mg/day, titrated up to a maximum of 1.5 mg/day based on clinical response and tolerability.

-

Active Comparator: Standard therapeutic dose.

-

Placebo: Identical in appearance to the active medications.

Assessments:

-

Primary Outcome Measure: Change from baseline in the Hypersexual Behavior Inventory (HBI) score.[7]

-

Secondary Outcome Measures:

-

Frequency of sexual thoughts and urges (daily diary).

-

Time spent on compulsive sexual behaviors (daily diary).

-

Changes in desire, arousal, and satisfaction using validated questionnaires (e.g., Sexual Desire Inventory).

-

Clinician-rated severity of hypersexuality (e.g., Clinical Global Impression - Severity scale).

-

-

Safety Assessments: Monitoring of adverse events, including extrapyramidal symptoms, and laboratory parameters.

Statistical Analysis:

-

A mixed-effects model will be used to analyze the primary and secondary outcomes, with treatment, period, and sequence as fixed effects and subject as a random effect.

Conclusion

This compound's potent and selective D2 receptor antagonism provides a powerful tool for researchers to probe the role of dopamine in the pathophysiology of hypersexuality. The data and protocols presented in this guide offer a foundation for designing and conducting rigorous preclinical and clinical studies. Further research, particularly utilizing well-defined animal models of compulsive sexual behavior and standardized clinical assessment tools, will be crucial to fully elucidate the therapeutic potential of this compound and to develop more targeted and effective treatments for individuals suffering from hypersexuality.

References

- 1. Pharmacological interventions for sex offenders: A poor evidence base to guide practice | BJPsych Advances | Cambridge Core [cambridge.org]

- 2. prohic.nl [prohic.nl]

- 3. The treatment of sexual deviation using a pharmacological approach | Semantic Scholar [semanticscholar.org]

- 4. Assessment and treatment of hypersexuality: a review | BJPsych Advances | Cambridge Core [cambridge.org]

- 5. Differential effects of dopamine receptor antagonists on the sexual behavior of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cambridge.org [cambridge.org]

- 7. researchgate.net [researchgate.net]

Long-Term Neurological Consequences of Benperidol Exposure: A Technical Guide Based on Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benperidol, a high-potency butyrophenone antipsychotic, exerts its therapeutic effects primarily through potent antagonism of the dopamine D2 receptor. While effective in managing psychotic symptoms, long-term exposure raises significant concerns regarding adverse neurological effects. This technical guide synthesizes findings from animal studies to provide a comprehensive overview of the structural, neurochemical, and behavioral consequences of prolonged this compound exposure. Due to a paucity of research specifically on this compound, this document draws heavily upon data from haloperidol, a structurally and pharmacologically similar antipsychotic, to infer potential long-term effects. The primary focus is on dopamine receptor supersensitivity, oxidative stress, neuroinflammation, and structural brain changes, which are considered key contributors to the pathophysiology of extrapyramidal symptoms and tardive dyskinesia. Detailed experimental protocols and quantitative data are presented to facilitate replication and further investigation into the neurotoxic potential of this compound and related compounds.

Introduction

This compound is a typical antipsychotic drug that has been in clinical use since 1966.[1] It is a derivative of butyrophenone and functions as a selective dopamine D2 receptor antagonist.[1] Its potency in terms of dopamine receptor blockade is considered to be significantly higher than that of chlorpromazine and even haloperidol, suggesting a high risk for extrapyramidal side effects.[1] Understanding the long-term neurological sequelae of this compound is critical for risk-benefit assessment and the development of safer therapeutic strategies. Animal models provide an invaluable tool for investigating these effects in a controlled manner. This guide focuses on the enduring changes in the central nervous system following chronic exposure to this compound and related butyrophenones in various animal species.

Dopaminergic System Alterations

The primary mechanism of action of this compound involves the blockade of D2 dopamine receptors.[1] Chronic antagonism of these receptors leads to compensatory changes in the dopaminergic system, most notably the development of receptor supersensitivity. This phenomenon is widely hypothesized to be a major contributor to the emergence of tardive dyskinesia (TD), a persistent and often irreversible movement disorder.[2][3]

Dopamine Receptor Upregulation

Long-term treatment with haloperidol has been shown to increase the density of D2-like dopamine receptors.[4] Studies in rats have demonstrated a significant elevation in dopamine D4 receptors, a member of the D2-like family, following one month of haloperidol administration.[4]

Table 1: Effects of Chronic Haloperidol Treatment on Dopamine Receptor Density in Rat Striatum

| Receptor Subtype | Treatment Duration | Change in Density | Animal Model | Reference |

| D4 Receptors | 1 month | ~2-fold increase | Rat | [4] |

| D2/D3 Receptors | 1 month | 19% increase | Rat | [4] |

Experimental Protocol: Dopamine Receptor Autoradiography

-

Animal Model: Adult male rats.

-

Drug Administration: Daily intraperitoneal (i.p.) injections of haloperidol (e.g., 0.5 mg/kg) for a specified period (e.g., 8-16 days or one month).[4][5]

-

Tissue Preparation: 24 hours after the final injection, animals are euthanized, and brains are rapidly removed and frozen. Coronal sections containing the striatum are prepared using a cryostat.

-

Receptor Binding Assay:

-

To determine D4 receptor density, a subtraction method is often employed due to the lack of highly specific D4 ligands. This involves measuring the binding of a ligand that binds to D2, D3, and D4 receptors (e.g., [3H]nemonapride) and a ligand that binds to D2 and D3 receptors (e.g., [3H]raclopride). The difference in binding sites represents the D4 receptor density.[4]

-

Brain sections are incubated with the radioligand in a buffer solution. Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a non-radioactive competitor.

-

After incubation, sections are washed, dried, and apposed to film or a phosphor imaging plate.

-

-

Quantification: The density of receptors in specific brain regions is quantified using densitometry and Scatchard analysis.[4]

Signaling Pathway: Dopamine D2 Receptor Blockade and Supersensitivity

Caption: Chronic D2 receptor blockade by this compound leads to compensatory upregulation.

Structural Brain Changes and Neurotoxicity

Emerging evidence from animal studies suggests that long-term exposure to first-generation antipsychotics can lead to measurable reductions in brain volume. These structural alterations may be indicative of underlying neurotoxic processes.

Brain Volume Reduction

Studies in both rodents and non-human primates have demonstrated that chronic administration of haloperidol is associated with a decrease in whole-brain volume, with a particular impact on cortical gray matter.[6][7][8]

Table 2: Effects of Chronic Antipsychotic Treatment on Brain Volume

| Finding | Animal Model | Treatment Duration | Antipsychotic | Reference |

| 6-7% decrease in whole-brain volume | Rat | 8 weeks | Haloperidol, Olanzapine | [6] |

| 8-12% decrease in frontal cortical volume | Rat | 8 weeks | Haloperidol, Olanzapine | [6] |

| 8-11% reduction in fresh brain weight | Macaque Monkey | 17-27 months | Haloperidol, Olanzapine | [7] |

| 11.8-15.2% smaller gray matter volume in parietal lobe | Macaque Monkey | 17-27 months | Haloperidol, Olanzapine | [9] |

| 4% decrease in whole brain volume | Rodent | 8 weeks | Haloperidol | [8] |

| 6% decrease in cortical gray matter | Rodent | 8 weeks | Haloperidol | [8] |

| 14% hypertrophy of the corpus striatum | Rodent | 8 weeks | Haloperidol | [8] |

Cellular Changes

The reduction in gray matter volume appears to be linked to a decrease in the number of glial cells, rather than a loss of neurons.[9] This leads to an increased neuronal density.[9]

Table 3: Cellular Changes in the Parietal Lobe of Macaque Monkeys Following Chronic Antipsychotic Exposure

| Cellular Parameter | Change | Reference |

| Glial Cell Number | 14.2% lower | [9] |

| Neuron Density | 10.2% higher | [9] |

| Total Neuron Number | No significant difference | [9] |

| Endothelial Cell Number | No significant difference | [9] |

Experimental Protocol: Stereological Analysis of Brain Tissue

-

Animal Model: Macaque monkeys or rodents.

-

Drug Administration: Chronic oral or parenteral administration of the antipsychotic at clinically relevant doses.[7]

-

Tissue Processing: Following the treatment period, animals are euthanized, and the brains are perfusion-fixed. The brains are then embedded and sectioned.

-

Staining: Sections are stained with a Nissl stain to visualize cell bodies.

-

Stereological Methods:

-

Cavalieri's Principle: Used to estimate the volume of brain regions of interest from serial sections.[7][9]

-

Optical Fractionator Method: An unbiased method used to estimate the total number of cells (neurons, glia) within a defined region. This involves systematic random sampling of tissue sections and counting cells within a three-dimensional counting frame.[9]

-

-

Data Analysis: The estimated cell numbers and volumes are compared between the antipsychotic-treated and control groups.

Workflow: Investigating Antipsychotic-Induced Brain Volume Changes

Caption: Experimental workflow for assessing brain volume and cellular changes.

Oxidative Stress and Neuroinflammation

A growing body of evidence suggests that oxidative stress and neuroinflammation may play a role in the neurotoxic effects of long-term antipsychotic use.[10][11] Haloperidol has been shown to induce oxidative damage in various brain regions.

Markers of Oxidative Stress

Chronic haloperidol treatment in rats has been associated with an increase in markers of lipid peroxidation and protein oxidation in the striatum and hippocampus.[10][11]

Table 4: Effects of Chronic Haloperidol Treatment on Oxidative Stress Markers in Rat Brain

| Brain Region | Marker | Change | Treatment Details | Reference |

| Striatum | Thiobarbituric acid reactive substances (TBARS) | Increased | 1.5 mg/kg for 28 days | [10] |

| Striatum | Superoxide Production | Increased | 1.5 mg/kg for 28 days | [10] |

| Hippocampus | Protein Carbonyls | Increased | 1.5 mg/kg for 28 days | [10] |

| Hippocampus | Nonenzymatic antioxidant potential | Decreased | 1.5 mg/kg for 28 days | [10] |

| Frontal Cortex, Hippocampus, Striatum | 4-hydroxy-2-nonenal (Lipid Peroxidation) | Increased | 0.1 mg/kg for 6 days | [11] |

| Frontal Cortex, Hippocampus, Striatum | 8-isoprostane (Lipid Peroxidation) | Increased | 0.1 mg/kg for 6 days | [11] |

| Frontal Cortex, Hippocampus, Striatum | Protein Carbonyl Content | Increased | 0.1 mg/kg for 6 days | [11] |

| Frontal Cortex, Hippocampus, Striatum | Glutathione Peroxidase Activity | Decreased | 0.1 mg/kg for 6 days | [11] |

| Frontal Cortex, Hippocampus, Striatum | Glutathione Reductase Activity | Decreased | 0.1 mg/kg for 6 days | [11] |

Experimental Protocol: Measurement of Oxidative Stress Markers

-

Animal Model: Adult male Wistar rats.[10]

-

Drug Administration: Daily i.p. injections of haloperidol (e.g., 1.5 mg/kg) for 28 days.[10]

-

Tissue Homogenization: Following euthanasia, specific brain regions (striatum, hippocampus, cortex) are dissected and homogenized in an appropriate buffer.

-

Biochemical Assays:

-

TBARS Assay: Measures malondialdehyde, a product of lipid peroxidation. The homogenate is reacted with thiobarbituric acid, and the resulting chromophore is measured spectrophotometrically.

-

Protein Carbonyl Assay: Measures the level of oxidized proteins. Carbonyl groups are derivatized with 2,4-dinitrophenylhydrazine (DNPH), and the resulting hydrazones are quantified spectrophotometrically.

-

Antioxidant Enzyme Assays: The activities of enzymes such as superoxide dismutase (SOD) and catalase (CAT) are measured using specific spectrophotometric assays.

-

Superoxide Production: Can be measured by the reduction of nitroblue tetrazolium (NBT).

-

Logical Relationship: From D2 Blockade to Potential Neurotoxicity

Caption: Postulated cascade of events leading to neurotoxicity from chronic this compound.

Behavioral Manifestations

The neurochemical and structural changes induced by long-term antipsychotic exposure manifest as a range of behavioral alterations in animal models. These models are crucial for understanding the functional consequences of these changes and for screening potential therapeutic interventions.

Extrapyramidal Symptoms and Tardive Dyskinesia Models

The most widely used animal model for TD is the induction of vacuous chewing movements (VCMs) in rodents following chronic neuroleptic treatment.[3][12]

Table 5: Behavioral Effects of Chronic Haloperidol Administration in Rodents

| Behavioral Domain | Finding | Animal Model | Treatment Details | Reference |

| Motor Activity | Diminished | Sprague-Dawley Rat | 28 days | [13] |

| Exploration | Diminished | Sprague-Dawley Rat | 28 days | [13] |

| Working Memory | Impaired | Sprague-Dawley Rat | 28 days | [13] |

| Anxiety | Increased | Sprague-Dawley Rat | 28 days | [13] |

| Vacuous Chewing Movements (VCMs) | Induced/Elevated | Sprague-Dawley Rat | 19 weeks (1.5 mg/kg/day) | [14] |

| Catalepsy | Induced | Sprague-Dawley Rat | 28 days | [13] |

| Communicative Behavior | Reduced in "recruit" mice | C57BL/6J Mouse | 0.1 and 0.4 mg/kg | [15] |

| Aggressive Behavior | Reduced in "recruit" mice | C57BL/6J Mouse | 0.1 and 0.4 mg/kg | [15] |

Experimental Protocol: Assessment of Vacuous Chewing Movements (VCMs)

-

Drug Administration: Chronic administration of haloperidol (e.g., via drinking water, osmotic minipumps, or daily injections) for several weeks to months.[13][14]

-

Behavioral Observation:

-

Animals are placed individually in a quiet, transparent observation cage.

-

A mirror may be placed behind the cage to allow for observation of oro-facial movements.

-

After an acclimatization period, VCMs are recorded for a set duration (e.g., 2-5 minutes).

-

VCMs are defined as purposeless chewing movements in the absence of food. Tongue protrusions may also be quantified.

-

Observations are typically conducted by a trained rater who is blind to the treatment conditions.

-

-

Data Analysis: The frequency of VCMs is compared between the haloperidol-treated and control groups.

Conclusion and Future Directions

The available evidence from animal models, primarily using haloperidol as a proxy, strongly suggests that long-term exposure to high-potency butyrophenone antipsychotics like this compound can induce significant and potentially detrimental neurological changes. These include the upregulation of dopamine receptors, a reduction in brain volume likely mediated by glial cell loss, increased oxidative stress, and the emergence of abnormal behaviors that model human movement disorders.

For researchers and drug development professionals, these findings underscore the need for:

-

Direct investigation of this compound: Studies specifically examining the long-term effects of this compound are warranted to confirm and extend the findings from haloperidol research, particularly given this compound's higher D2 receptor potency.

-

Development of novel antipsychotics with improved safety profiles: The mechanisms of neurotoxicity highlighted in this guide, such as oxidative stress and neuroinflammation, represent potential targets for the development of adjunctive therapies or novel antipsychotics that mitigate these adverse effects.

-

Refinement of animal models: Further characterization of the molecular and cellular pathways disrupted by chronic this compound exposure will aid in the development of more predictive animal models for screening and safety assessment.

By elucidating the long-term neurological consequences of this compound and related compounds, the scientific community can work towards optimizing therapeutic strategies for psychotic disorders while minimizing the risk of iatrogenic harm.

References

- 1. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tardive dyskinesia: pathophysiology and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Long-term haloperidol elevates dopamine D4 receptors by 2-fold in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term application of haloperidol: effects on dopamine and acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jwatch.org [jwatch.org]

- 7. The influence of chronic exposure to antipsychotic medications on brain size before and after tissue fixation: a comparison of haloperidol and olanzapine in macaque monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Contrasting effects of haloperidol and lithium on rodent brain structure: a magnetic resonance imaging study with postmortem confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of chronic exposure to antipsychotic medication on cell numbers in the parietal cortex of macaque monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Haloperidol- and clozapine-induced oxidative stress in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Haloperidol elicits oxidative damage in the brain of rats submitted to the ketamine-induced model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Animal models of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behavioural effects of chronic haloperidol and risperidone treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 15. Effects of haloperidol on communicative and aggressive behavior in male mice with different experiences of aggression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Benperidol Dosage Calculation in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and calculating the dosage of benperidol for in vivo studies in rodents. This compound is a highly potent butyrophenone antipsychotic and a strong dopamine D2 receptor antagonist.[1] Due to its high potency, careful dose selection is critical to ensure experimental success and animal welfare.

Mechanism of Action

This compound's primary mechanism of action is the potent and selective antagonism of dopamine D2 receptors in the central nervous system.[2][3] This blockade of dopaminergic neurotransmission is believed to be responsible for its antipsychotic effects. It also exhibits some affinity for serotonin receptors, although to a lesser extent than for dopamine receptors.[1] The high affinity for D2 receptors contributes to its high potency, which is reported to be greater than that of the commonly used antipsychotic, haloperidol.[1]

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D2_Receptor [label="Dopamine D2\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Dopamine_Signaling [label="Dopaminergic\nSignaling", fillcolor="#F1F3F4", fontcolor="#202124"]; Antipsychotic_Effect [label="Antipsychotic\nEffect", fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -> D2_Receptor [label=" Antagonizes", fontcolor="#202124"]; D2_Receptor -> Dopamine_Signaling [label=" Blocks", fontcolor="#202124"]; Dopamine_Signaling -> Antipsychotic_Effect [label=" Leads to", fontcolor="#202124"]; }

Dosage Calculation and Considerations

Comparative Potency: this compound is considered to be more potent than haloperidol.[1] This suggests that initial dose-finding studies for this compound should start at doses lower than those typically used for haloperidol in similar experimental paradigms.

Data from Related Compounds (Haloperidol): Studies using haloperidol to induce catalepsy in rats, a common behavioral assay for antipsychotic activity, often use doses in the range of 1 to 2 mg/kg administered intraperitoneally (IP).[2]

Recommended Approach for Dose Finding:

-

Literature Review: Thoroughly review any available literature where this compound or structurally related compounds have been used in rodent models.

-

Initial Dose Selection: Based on the higher potency of this compound compared to haloperidol, a starting dose for a catalepsy study in rats could be in the range of 0.1 - 0.5 mg/kg (IP).

-

Dose-Response Study: Conduct a pilot study with a small number of animals using a range of doses (e.g., 0.1, 0.3, 1.0 mg/kg) to determine the effective dose (ED50) for the desired behavioral or physiological effect.

-

Toxicity Observation: Carefully observe animals for any signs of toxicity, such as excessive sedation, motor impairment, or distress. An acute toxicity study (LD50) may be necessary depending on the experimental goals and regulatory requirements.

Quantitative Data Summary

While specific quantitative data for this compound in rodents is limited, the following table provides a starting point for experimental design based on data from the related compound, haloperidol.

| Compound | Animal Model | Administration Route | Effective Dose Range (Catalepsy) | Reference |

| Haloperidol | Rat | Intraperitoneal (IP) | 1 - 2 mg/kg | [2] |

Note: The effective dose of this compound is expected to be lower than that of haloperidol.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a this compound solution suitable for intraperitoneal injection in rodents.

Materials:

-

This compound powder

-

0.9% Sterile Saline

-

Glacial Acetic Acid (optional, for aiding dissolution)

-

Sterile vials

-

Sterile syringes and needles

-

pH meter

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and injection volume.

-

Dissolution:

-

Method A (Direct Dissolution): Attempt to dissolve the this compound powder directly in sterile saline. Vortex or sonicate to aid dissolution.

-

Method B (Acidification): If this compound does not readily dissolve in saline, add a minimal amount of glacial acetic acid dropwise while stirring until the powder is fully dissolved.

-

-

pH Adjustment: If acid was used, adjust the pH of the solution to a physiologically compatible range (typically pH 5-7) using a suitable base (e.g., dilute NaOH).

-

Volume Adjustment: Bring the solution to the final desired volume with sterile saline.

-

Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

-

Storage: Store the prepared solution appropriately, protected from light. It is recommended to prepare fresh solutions for each experiment.

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Weigh [label="Weigh this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve in Vehicle\n(e.g., Saline)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solubility [label="Completely\nDissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Acid [label="Add Minimal\nGlacial Acetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adjust_pH [label="Adjust pH to 5-7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Volume [label="Adjust to Final Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Sterile Filter (0.22 µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Ready for Injection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Weigh; Weigh -> Dissolve; Dissolve -> Check_Solubility; Check_Solubility -> Add_Acid [label=" No", fontcolor="#202124"]; Check_Solubility -> Adjust_pH [label=" Yes", fontcolor="#202124"]; Add_Acid -> Adjust_pH; Adjust_pH -> Final_Volume; Final_Volume -> Filter; Filter -> End; }

Protocol 2: Catalepsy Test in Rats

Objective: To assess the cataleptic effects of this compound in rats. This protocol is adapted from established methods for haloperidol.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

This compound solution (prepared as in Protocol 1)

-

Vehicle control solution (e.g., saline with the same amount of acid and adjusted pH if used for this compound)

-

Horizontal bar (approximately 0.5 cm in diameter) raised 9 cm from the base.

-

Stopwatch

Procedure:

-

Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle control via intraperitoneal (IP) injection.

-

Testing Period: At various time points after injection (e.g., 30, 60, 90, 120 minutes), assess the animals for catalepsy.

-

Catalepsy Assessment:

-

Gently place the rat's forepaws on the horizontal bar.

-

Start the stopwatch immediately.

-

Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

-

A cut-off time should be established (e.g., 180 seconds). If the rat remains on the bar for the entire cut-off period, record the maximum time.

-

-

Data Analysis: Compare the descent latencies between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimation [label="Animal Acclimation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="Administer this compound\nor Vehicle (IP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wait [label="Wait for\nSpecified Time", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Place_on_Bar [label="Place Forepaws\non Bar", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Latency [label="Measure Descent\nLatency", fillcolor="#FBBC05", fontcolor="#202124"]; Record_Data [label="Record Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Acclimation; Acclimation -> Injection; Injection -> Wait; Wait -> Place_on_Bar; Place_on_Bar -> Measure_Latency; Measure_Latency -> Record_Data; Record_Data -> End; }

Conclusion

While specific dosage guidelines for this compound in rodent studies are not extensively documented, a systematic approach based on its known pharmacology and comparative potency with related compounds can lead to the successful determination of appropriate doses. Researchers are strongly encouraged to conduct pilot studies to establish the dose-response relationship for their specific experimental model and endpoints. Careful observation and adherence to ethical guidelines for animal research are paramount throughout the experimental process.

References

- 1. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Haloperidol-induced changes in neuronal activity in the striatum of the freely moving rat [frontiersin.org]

Protocol for administering Benperidol in behavioral neuroscience experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for administering Benperidol, a potent butyrophenone antipsychotic, in behavioral neuroscience experiments. This document outlines detailed methodologies for key behavioral assays, presents quantitative data in structured tables, and includes diagrams of relevant signaling pathways and experimental workflows.

Introduction

This compound is a highly potent neuroleptic drug, primarily functioning as a dopamine D2 receptor antagonist.[1] Its high affinity for D2 receptors makes it a valuable tool in neuroscience research for studying dopamine-mediated behaviors and the pathophysiology of psychotic disorders.[1] Understanding the precise protocols for its use is crucial for obtaining reliable and reproducible experimental results.

Mechanism of Action

This compound's primary mechanism of action is the blockade of dopamine D2 receptors in the brain.[1] This antagonism is particularly effective in the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia.[1] In addition to its potent D2 receptor antagonism, this compound also exhibits weaker antagonism at serotonin (5-HT2A), histamine (H1), and alpha-adrenergic receptors.[1] This multi-receptor profile contributes to its overall pharmacological effects.

Signaling Pathway of this compound's Primary Action

Caption: this compound's antagonism of the D2 receptor.

Drug Preparation and Administration

Solubility and Vehicle Formulation

This compound can be prepared for intraperitoneal (i.p.) injection in rodents using the following vehicle formulations:

-

10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This vehicle can achieve a this compound concentration of at least 1.67 mg/mL. To prepare, first dissolve this compound in DMSO, then sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is clear after each addition.[1]

-

10% DMSO, 90% Corn Oil: This formulation can also achieve a concentration of at least 1.67 mg/mL. First, dissolve this compound in DMSO and then add the corn oil.[1]

Note: It is recommended to prepare fresh solutions on the day of the experiment. If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1]

Intraperitoneal (I.P.) Injection Protocol

Intraperitoneal injection is a common route for administering this compound in rodents.

Materials:

-

Sterile this compound solution

-

Appropriately sized sterile syringes (e.g., 1 mL)

-

Appropriately sized sterile needles (e.g., 25-27G for mice, 23-25G for rats)[2]

-

70% ethanol or other suitable disinfectant

-

Gauze pads

Procedure:

-

Restraint: Properly restrain the animal. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[2]

-

Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3]

-

Disinfection: Clean the injection site with a gauze pad soaked in 70% ethanol.

-

Injection: Insert the needle at a 30-45 degree angle with the bevel facing up. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe). Inject the solution slowly and steadily.[3]

-

Withdrawal: Withdraw the needle smoothly and return the animal to its home cage.

-

Monitoring: Observe the animal for a short period after injection for any signs of distress.

Behavioral Neuroscience Experimental Protocols

Locomotor Activity

This test assesses the effects of a drug on spontaneous motor activity. Antipsychotics like this compound are expected to decrease locomotor activity.

Protocol:

-

Apparatus: An open field arena (e.g., 40 x 40 cm for mice) equipped with infrared beams or a video tracking system to automatically record movement.

-

Habituation: Place the animal in the open field for a 30-60 minute habituation period on the day before testing or immediately prior to drug administration on the test day.

-

Administration: Administer this compound or vehicle via i.p. injection.

-

Testing: Place the animal in the center of the open field arena and record locomotor activity (e.g., distance traveled, number of line crossings) for a set period (e.g., 30-60 minutes).

Data Presentation:

| Treatment Group | Dose (mg/kg) | Locomotor Activity (e.g., distance traveled in cm) |

| Vehicle | - | (Baseline data) |

| This compound | (Dose 1) | (Expected decrease) |

| This compound | (Dose 2) | (Expected dose-dependent decrease) |

| This compound | (Dose 3) | (Expected further decrease) |

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a process that is deficient in some psychiatric disorders like schizophrenia. Antipsychotics can modulate PPI.

Protocol:

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

-

Acclimation: Place the animal in the startle chamber and allow it to acclimate for a 5-10 minute period with background white noise.

-

Administration: Administer this compound or vehicle i.p. prior to testing.

-

Testing Session: The session consists of different trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise burst).

-

Prepulse-plus-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 30-120 ms).

-

No-stimulus trials: Background noise only.

-

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

Data Presentation:

| Treatment Group | Dose (mg/kg) | % Prepulse Inhibition |

| Vehicle | - | (Baseline data) |

| This compound | (Dose 1) | (Expected modulation) |

| This compound | (Dose 2) | (Expected dose-dependent modulation) |

Conditioned Avoidance Response (CAR)

The CAR test is a classical assay for assessing antipsychotic activity. Antipsychotics selectively suppress the conditioned avoidance response without impairing the escape response.[4]

Protocol:

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented.

-

Training (Acquisition):

-

Place the animal in one compartment of the shuttle box.

-

Present the CS for a set duration (e.g., 10 seconds).

-

If the animal moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.

-

If the animal does not move, a mild foot shock (unconditioned stimulus, US) is delivered through the grid floor until the animal escapes to the other compartment.

-

Multiple trials are conducted per session.

-

-

Drug Testing: Once the animals have acquired a stable avoidance response (e.g., >80% avoidance), administer this compound or vehicle i.p. before the test session.

-

Data Collection: Record the number of avoidance responses, escape responses, and escape failures.

Data Presentation:

| Treatment Group | Dose (mg/kg) | % Avoidance Responses | % Escape Responses |

| Vehicle | - | (High) | (High) |

| This compound | (Dose 1) | (Expected decrease) | (No significant change) |

| This compound | (Dose 2) | (Expected further decrease) | (No significant change) |

Social Interaction Test

This test evaluates social behavior, which can be affected by neuropsychiatric disorders.

Protocol:

-

Apparatus: A three-chambered social interaction arena. The test animal is placed in the center chamber and can freely explore the side chambers.

-

Habituation: Place the test animal in the center chamber and allow it to explore all three empty chambers for a 5-10 minute habituation period.

-

Sociability Phase:

-

Place an unfamiliar "stranger" mouse in a small wire cage in one of the side chambers.

-

Place an empty wire cage in the other side chamber.

-

Place the test animal back in the center chamber and allow it to explore all three chambers for 10 minutes.

-

Record the time spent in each chamber and the time spent sniffing each wire cage using a video tracking system.

-

-

Social Novelty Phase (Optional):

-

Introduce a second, novel stranger mouse into the previously empty wire cage.

-

Record the time the test animal spends interacting with the now-familiar mouse versus the novel mouse.

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | Time with Stranger 1 (s) | Time with Empty Cage (s) | Time with Stranger 2 (s) |

| Vehicle | - | (Baseline data) | (Baseline data) | (Baseline data) |

| This compound | (Dose 1) | (Potential alteration) | (Potential alteration) | (Potential alteration) |

| This compound | (Dose 2) | (Potential dose-dependent alteration) | (Potential dose-dependent alteration) | (Potential dose-dependent alteration) |

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for a behavioral neuroscience experiment involving this compound.

Caption: A typical experimental workflow.

Conclusion

These application notes provide a framework for the use of this compound in behavioral neuroscience research. Adherence to these detailed protocols for drug preparation, administration, and behavioral testing will contribute to the generation of high-quality, reproducible data. Further research is warranted to establish specific dose-response relationships for this compound in various rodent models and behavioral paradigms.

References

Application Notes and Protocols for Benperidol in Positron Emission Tomography (PET) Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benperidol, a potent butyrophenone antipsychotic, exhibits high affinity and selectivity for the dopamine D2 receptor. This characteristic makes its radiolabeled analogues, such as [¹¹C]N-methyl-benperidol ([¹¹C]NMB) and [¹⁸F]this compound, valuable tools for in vivo imaging of D2 receptors using Positron Emission Tomography (PET). PET studies with these radiotracers allow for the quantification and localization of D2 receptors in the brain, providing insights into various neuropsychiatric disorders and aiding in the development of novel therapeutics targeting the dopaminergic system.

These application notes provide an overview of the use of this compound-based radiotracers in PET imaging, including their radiosynthesis, quality control, and application in preclinical and clinical research. Detailed protocols for key experiments are also provided to guide researchers in the field.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its radiolabeled derivatives used in PET imaging studies.

Table 1: In Vitro Receptor Binding Affinity of this compound and its Analogues

| Compound | Receptor | Species | Assay Type | Ki (nM) | Reference |

| This compound | Dopamine D2 | Human | Radioligand Displacement | 0.03 | [1] |

| N-methyl-benperidol (NMB) | Dopamine D2 | Primate | In Vitro Binding | 3.6 | [2] |

Table 2: Radiosynthesis and Radiochemical Properties of this compound-based PET Tracers

| Radiotracer | Precursor | Radiochemical Yield | Specific Activity | Synthesis Time | Reference |

| --INVALID-LINK--benperidol | N/A | 5-10% | >3000 Ci/mmol | 100 min | [2] |

| [¹¹C]N-methyl-benperidol ([¹¹C]NMB) | This compound | 2.5 ± 0.9 GBq | >40.7 TBq/mmol (>1100 Ci/mmol) | 50 min | [3] |

Table 3: In Vivo PET Imaging Data for this compound Radiotracers

| Radiotracer | Species | Key Finding | Value | Reference |

| [¹⁸F]NMB | Baboon | Brain received dose | 13 mrad/mCi | [4] |

Signaling Pathway

The primary target of this compound is the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. The signaling pathway of the D2 receptor is depicted below.

Experimental Protocols

Protocol 1: Radiosynthesis of [¹¹C]N-methyl-benperidol ([¹¹C]NMB)

This protocol is based on the N-methylation of this compound using [¹¹C]methyl iodide.[3]

Materials:

-

This compound

-

[¹¹C]Methyl iodide ([¹¹C]CH₃I)

-

Sodium hydroxide (NaOH)

-

Sterile Water for Injection, USP

-

Ethyl Alcohol, USP

-

Sep-Pak C18 cartridge

-

HPLC system with a radio-detector

-

Reaction vessel

-

Rotary evaporator

-

Sterile, non-pyrogenic 0.22 µm filter

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

Introduce [¹¹C]CH₃I into the reaction vessel containing the this compound solution and a small amount of NaOH.

-

Heat the reaction mixture at 70°C for 3 minutes to facilitate the N-methylation reaction.

-

After the reaction, dilute the mixture with Sterile Water for Injection.

-

Pass the diluted reaction mixture through a Sep-Pak C18 cartridge, which has been pre-activated with Ethyl Alcohol and Sterile Water for Injection.

-

Wash the cartridge with additional Sterile Water for Injection to remove unreacted [¹¹C]CH₃I and other polar impurities.

-

Elute the [¹¹C]NMB from the cartridge using the HPLC solvent.

-

Purify the collected eluate using a semi-preparative HPLC system.

-

Collect the fraction corresponding to [¹¹C]NMB.

-

Remove the HPLC solvent from the collected fraction using a rotary evaporator.

-

Reconstitute the purified [¹¹C]NMB in a sterile, injectable solution (e.g., saline with a small amount of ethanol).

-

Pass the final product through a sterile, non-pyrogenic 0.22 µm filter into a sterile vial.

Protocol 2: Quality Control of Radiotracers

1. Radiochemical Purity by Radio-TLC:

-

Stationary Phase: Silica gel TLC plate.

-

Mobile Phase: A suitable solvent system (e.g., ethyl acetate/methanol mixture) that provides good separation of the radiolabeled product from potential impurities.

-

Procedure:

-

Spot a small amount of the final radiotracer solution onto the TLC plate.

-

Develop the plate in the mobile phase.

-

After development, allow the plate to dry.

-

Scan the plate using a radio-TLC scanner to determine the distribution of radioactivity.

-

Calculate the radiochemical purity by integrating the peak corresponding to the desired product and dividing it by the total integrated radioactivity on the plate.

-

2. Radiochemical Purity and Identity by Radio-HPLC:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient or isocratic mixture of solvents such as acetonitrile and water or a buffer solution.

-

Procedure:

-

Inject a small aliquot of the final radiotracer solution into the HPLC system.

-

Monitor the eluate using both a UV detector (to identify the non-radioactive standard) and a radioactivity detector.

-

Confirm the identity of the radiolabeled product by comparing its retention time with that of a co-injected, non-radioactive this compound or N-methyl-benperidol standard.

-

Calculate the radiochemical purity by integrating the radioactive peak corresponding to the product and expressing it as a percentage of the total radioactivity detected.

-

Protocol 3: Preclinical PET Imaging in Rodents

This protocol outlines a general procedure for performing a dynamic brain PET scan in a rodent model.

Materials:

-

Anesthetized rodent (e.g., rat or mouse)

-

[¹⁸F]this compound or other suitable radiotracer

-

Small animal PET/CT scanner

-

Anesthesia system (e.g., isoflurane in oxygen)

-

Catheter for intravenous injection

-

Heating pad to maintain body temperature

Procedure:

-

Animal Preparation:

-

Anesthetize the animal using isoflurane (e.g., 4-5% for induction, 1.5-2% for maintenance).

-

Place a catheter in a lateral tail vein for radiotracer injection.

-

Position the animal on the scanner bed, ensuring the head is centered in the field of view.

-

Maintain the animal's body temperature using a heating pad.

-

-

PET/CT Acquisition:

-

Perform a CT scan for attenuation correction and anatomical co-registration.

-

Begin the dynamic PET scan acquisition.

-

Administer a bolus injection of the radiotracer (e.g., ~20-30 MBq for rats) through the tail vein catheter.

-

Acquire dynamic PET data in list mode for a duration sufficient for kinetic modeling (e.g., 60-90 minutes).

-

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET data into a series of time frames.

-

Co-register the PET images with the anatomical CT or a standard brain atlas.

-

Define regions of interest (ROIs) on the brain images, including the striatum (high D2 receptor density) and cerebellum (low D2 receptor density, often used as a reference region).

-

Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration as a function of time.

-

Protocol 4: Kinetic Modeling of Dynamic PET Data

This protocol describes a simplified approach to kinetic modeling using a two-tissue compartment model.

1. Data Input:

-

Time-activity curves (TACs) from the regions of interest (e.g., striatum and cerebellum).

-

For absolute quantification, an arterial input function (AIF) obtained from arterial blood sampling is required to measure the concentration of the radiotracer in the plasma over time.

2. Model Selection:

-

A reversible two-tissue compartment model (2TCM) is often appropriate for D2 receptor ligands like this compound derivatives. This model describes the exchange of the tracer between plasma, a non-displaceable compartment (free and non-specifically bound tracer), and a specifically bound compartment.

3. Data Fitting and Parameter Estimation:

-

Use specialized software (e.g., PMOD, SPM) to fit the TACs to the selected kinetic model.

-

The fitting process will estimate the microparameters (rate constants):

-

K₁: Rate of tracer transport from plasma to the non-displaceable compartment.

-

k₂: Rate of tracer transport from the non-displaceable compartment back to plasma.

-

k₃: Rate of tracer association with the specific binding sites.

-

k₄: Rate of tracer dissociation from the specific binding sites.

-

-

From these microparameters, the total volume of distribution (Vₜ) can be calculated, which is an indicator of the total receptor density.

4. Simplified Approach (Reference Tissue Model):

-

When an arterial input function is not available, a reference tissue model (e.g., the Simplified Reference Tissue Model - SRTM) can be used.

-

This approach uses the TAC from a reference region (cerebellum) as a surrogate for the input function.

-

The outcome measure is the binding potential (BPₙₔ), which is proportional to the density of available receptors.

Experimental Workflow Diagram

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Production of fluorine-18 labeled (3-N-methyl)this compound for PET investigation of cerebral dopaminergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radiation dosimetry of [18F] (N-methyl)this compound as determined by whole-body PET imaging of primates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Benperidol's Effectiveness in Animal Models of Psychosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benperidol, a potent butyrophenone antipsychotic, is a high-affinity dopamine D2 receptor antagonist.[1] Its efficacy in treating psychosis is primarily attributed to this mechanism of action. This document provides detailed application notes and experimental protocols for evaluating the therapeutic potential of this compound in established animal models of psychosis. These models are crucial for preclinical assessment of novel antipsychotics and for understanding their neurobiological mechanisms.

The following sections detail this compound's pharmacological profile, its proposed mechanism of action in psychotic disorders, and comprehensive protocols for three widely used behavioral assays: Prepulse Inhibition (PPI), Apomorphine-Induced Stereotypy, and Ketamine-Induced Hyperlocomotion.

This compound: Pharmacological Profile and Mechanism of Action

This compound is one of the most potent neuroleptics, demonstrating exceptionally high affinity for the dopamine D2 receptor.[1] This potent D2 receptor blockade in the mesolimbic pathway is believed to be the primary mechanism underlying its antipsychotic effects. While it also exhibits some affinity for other receptors, its action is predominantly characterized by its D2 antagonism.

Table 1: Receptor Binding Profile of this compound

| Receptor | Ki (nM) |

| Dopamine D2 | 0.027 |

| Dopamine D4 | 0.066 |

| Serotonin 5-HT2A | 3.75 |

Ki values represent the dissociation constant, with lower values indicating higher binding affinity.

Animal Models of Psychosis for Efficacy Testing

The following animal models are well-established for screening potential antipsychotic compounds. They model different aspects of psychosis, primarily focusing on sensorimotor gating deficits and dopamine system hyperactivity.

Prepulse Inhibition (PPI) of the Startle Reflex

Application Note: The Prepulse Inhibition (PPI) model assesses sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists or NMDA receptor antagonists. Antipsychotics are expected to restore normal PPI. Given this compound's potent D2 antagonism, it is hypothesized to effectively reverse PPI deficits induced by dopaminergic overactivity.

Experimental Protocol:

-

Animals: Male Wistar rats (250-300g) or C57BL/6 mice (25-30g).

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Procedure:

-

Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (65-70 dB).

-

Drug Administration: Administer this compound (intraperitoneally, i.p.) at various doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg) or vehicle. Allow a 30-60 minute pretreatment time.

-